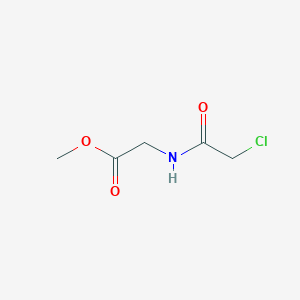
(2-Chloro-acetylamino)-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-acetylamino)-acetic acid methyl ester” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “(2-Chloro-acetylamino)-acetic acid methyl ester”. However, there are general methods for the synthesis of similar compounds. For example, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives2.
Molecular Structure Analysis
The molecular structure of “(2-Chloro-acetylamino)-acetic acid methyl ester” is not explicitly available. However, similar compounds such as “Propanoic acid, 2-chloro-, methyl ester” have a molecular weight of 122.5503.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(2-Chloro-acetylamino)-acetic acid methyl ester”. However, similar compounds such as pyrrolidine derivatives have been studied for their reactivity4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-acetylamino)-acetic acid methyl ester” are not explicitly available. However, similar compounds such as “Propanoic acid, 2-chloro-, methyl ester” have a molecular weight of 122.5503.
科学的研究の応用
Synthesis of Derivatives : This compound is used in the synthesis of various chemical derivatives. For instance, it's involved in the creation of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, which are significant in the development of non-proteinogenic amino acids (Kimpe, Boeykens, & Tourwé, 1998).
Organic Reactions : It plays a role in bimolecular oxidative amidation of phenols (Chau & Ciufolini, 2014), and in the oxidation of 2-chloro aldehyde acetals to 2-chloro acid esters (Boni, Ghelfi, Pagnoni, & Pinetti, 1994).
Cytotoxic and Antibacterial Studies : Novel compounds synthesized using this chemical have shown promising cytotoxic and antibacterial properties, making them potential candidates for anticancer and antibacterial drugs (El Rayes et al., 2022).
Spectroscopic and Molecular Docking Investigations : Studies have also focused on the spectroscopic characterization and molecular docking potential of derivatives, indicating its relevance in drug design and discovery (Rahuman, Muthu, Raajaraman, & Raja, 2020).
Conformational Analysis in Chemistry : The compound is used in the conformational analysis of methyl esters of α-acetylamino acids, crucial for understanding molecular interactions and stability (Popov, Lipkind, Pletnev, & Arkhipova, 1971).
Phytotoxic Action : Its derivatives have been studied for their phytotoxic action, offering insights into plant biology and potentially aiding in agricultural sciences (Baruffini & Borgna, 1978).
Biochemical Studies : In biochemical research, its derivatives have been used to study the inhibition of photosystem II in isolated spinach chloroplasts, contributing to our understanding of plant biochemistry (Swader & Jacobson, 1972).
Residue and Risk Assessments in Agriculture : The compound and its derivatives have been subject to studies assessing their residues and dietary risks in agricultural products like corn and soybeans, highlighting its importance in food safety and environmental science (Zheng, Liu, & Hu, 2020).
Safety And Hazards
The safety and hazards of “(2-Chloro-acetylamino)-acetic acid methyl ester” are not explicitly available. However, safety data sheets for similar compounds can be found online67.
将来の方向性
The future directions for the study of “(2-Chloro-acetylamino)-acetic acid methyl ester” are not explicitly available. However, similar compounds are being studied for their potential applications in various fields81.
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-10-5(9)3-7-4(8)2-6/h2-3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYBUGNYDVXCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368406 |
Source


|
| Record name | Methyl N-(chloroacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-acetylamino)-acetic acid methyl ester | |
CAS RN |
76969-81-8 |
Source


|
| Record name | Methyl N-(chloroacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-chloroacetamido)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)


![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)




